L-Serine, L-gamma-glutamyl-

Description

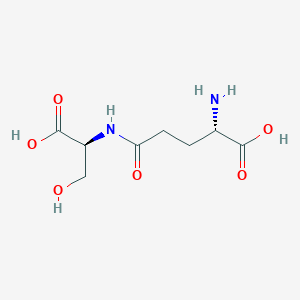

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBNIUOYNOKDTI-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318648 | |

| Record name | γ-Glu-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-35-4 | |

| Record name | γ-Glu-Ser | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Serine Metabolic Pathways and Biosynthesis

De Novo Serine Biosynthesis Pathways from Glycolytic Intermediates

The primary route for the endogenous production of L-serine is the de novo synthesis pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). researchgate.netijbs.com This pathway consists of three sequential enzymatic reactions. researchgate.netresearchgate.net

Enzymatic Catalysis by 3-Phosphoglycerate Dehydrogenase (PHGDH)

The first and rate-limiting step in de novo serine biosynthesis is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. researchgate.netijbs.com This reaction is catalyzed by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH). ijbs.comwikipedia.org PHGDH is subject to allosteric feedback inhibition by L-serine, a key regulatory mechanism that controls the flow of metabolites into this pathway. wikipedia.orgaginganddisease.org The enzyme is a tetramer composed of four identical subunits. wikipedia.org In humans, deficiencies in PHGDH activity can lead to severe neurological disorders characterized by congenital microcephaly, psychomotor retardation, and seizures, highlighting the critical role of this pathway in central nervous system development and function. nhri.org.twnih.gov

Enzymes of the De Novo L-Serine Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| 3-Phosphoglycerate Dehydrogenase | PHGDH | Oxidation | 3-Phosphoglycerate, NAD+ | 3-Phosphohydroxypyruvate, NADH, H+ |

| Phosphoserine Aminotransferase | PSAT1 | Transamination | 3-Phosphohydroxypyruvate, L-Glutamate | O-Phosphoserine, α-Ketoglutarate |

| Phosphoserine Phosphatase | PSPH | Dephosphorylation | O-Phospho-L-serine, H2O | L-Serine, Phosphate (B84403) |

Role of Phosphoserine Aminotransferase (PSAT1) in Amination

The second step in the pathway involves the conversion of 3-phosphohydroxypyruvate to O-phosphoserine. This transamination reaction is catalyzed by phosphoserine aminotransferase 1 (PSAT1), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govuniprot.org PSAT1 utilizes glutamate (B1630785) as the amino group donor, producing α-ketoglutarate as a byproduct. nih.govnih.gov This enzyme plays a crucial role in linking nitrogen metabolism with the serine biosynthesis pathway. nih.gov Like PHGDH, mutations in the PSAT1 gene are associated with serine deficiency disorders. nih.gov

Phosphoserine Phosphatase (PSPH) Activity in Dephosphorylation

The final and irreversible step in de novo L-serine synthesis is the dephosphorylation of O-phospho-L-serine to yield L-serine and inorganic phosphate. mdpi.comuniprot.org This hydrolysis reaction is catalyzed by phosphoserine phosphatase (PSPH). uniprot.orgontosight.ai PSPH is a magnesium-dependent enzyme. ontosight.ai The activity of PSPH is essential for providing the cell with L-serine for its various metabolic roles, including protein synthesis, nucleotide metabolism, and the production of other amino acids. uniprot.org

Interconversion and Salvage Pathways of L-Serine

In addition to its de novo synthesis, L-serine can be synthesized from other amino acids and can also be converted into different stereoisomers, highlighting its metabolic versatility.

L-Serine to Glycine (B1666218) Interconversion via Serine Hydroxymethyltransferase (SHMT)

L-serine and glycine are readily interconvertible in a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). ebi.ac.ukwikipedia.org This pyridoxal phosphate (PLP)-dependent enzyme transfers the hydroxymethyl group from L-serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgresearchgate.net This reaction is a major source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate. ebi.ac.uk Eukaryotic cells possess both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. uniprot.org

L-Serine to D-Serine Conversion through Serine Racemase (SR)

L-serine can be converted to its enantiomer, D-serine, through a racemization reaction catalyzed by the enzyme serine racemase (SR). frontiersin.orgtaylorandfrancis.com SR is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in both glial cells and neurons. frontiersin.org D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. taylorandfrancis.comfrontiersin.org Serine racemase can also catalyze the elimination of water from both L-serine and D-serine to produce pyruvate (B1213749) and ammonia. frontiersin.org

Key Interconversion and Salvage Pathway Enzymes

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Serine Hydroxymethyltransferase | SHMT | Reversible Interconversion | L-Serine, Tetrahydrofolate | Glycine, 5,10-Methylenetetrahydrofolate |

| Serine Racemase | SR | Racemization | L-Serine | D-Serine |

| Serine Racemase | SR | Elimination | L-Serine or D-Serine | Pyruvate, Ammonia |

L-Serine as a Precursor in Anabolic Pathways

L-serine, while classified as a non-essential amino acid, is a central node in cellular metabolism, providing the foundational structures for a variety of essential macromolecules. researchgate.netmdpi.com Its carbon backbone and side chain are utilized in several major biosynthetic pathways, underscoring its importance in processes ranging from neural development to redox balance. mdpi.comnih.gov The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate is critical, particularly in the central nervous system (CNS), where transport across the blood-brain barrier is limited. nih.govnih.govnih.gov

Sphingolipid Biosynthesis in Neural Development

L-serine is an indispensable precursor for the synthesis of sphingolipids, a class of lipids essential for the structural integrity and signaling functions of cell membranes, especially in the nervous system. elsevierpure.comresearchgate.net The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction that forms the ceramide backbone common to all sphingolipids. elsevierpure.comnih.gov

In the CNS, there is a distinct metabolic interplay between astrocytes and neurons. Astrocytes synthesize L-serine from glucose and release it, supplying it to neurons which cannot produce it themselves. elsevierpure.comnhri.org.tw This astrocytic supply is crucial, as neurons depend on this external L-serine for the synthesis of not only sphingolipids but also phosphatidylserine. elsevierpure.comnhri.org.tw Research has demonstrated that this metabolic conversion of L-serine to sphingolipids is vital for neuronal development, including neuritogenesis (the growth of neurites) and neuronal survival. mdpi.comelsevierpure.comnih.gov Studies using transgenic mice have confirmed that both the endogenous synthesis of L-serine and the subsequent synthesis of neuronal sphingolipids are essential for proper brain development. elsevierpure.comnih.gov Deficiencies in this pathway are linked to severe neurological symptoms, highlighting the critical role of L-serine in building the complex lipid structures required for a functional nervous system. nih.gov

Table 1: Key Molecules in L-Serine-Dependent Sphingolipid Synthesis

| Molecule | Role in Pathway | Significance in Neural Development |

|---|---|---|

| L-Serine | Essential precursor, provides the backbone for sphingolipids. elsevierpure.com | Crucial for neuronal survival and differentiation. mdpi.com |

| Palmitoyl-CoA | Combines with L-serine to initiate sphingolipid synthesis. nih.gov | A key component for building complex lipid structures in the brain. |

| Ceramide | The hydrophobic backbone structure of all sphingolipids. | A central molecule in lipid signaling and membrane structure. |

| Sphingolipids | A major class of membrane lipids in the CNS. researchgate.net | Essential for myelin sheath formation, cell signaling, and membrane integrity. researchgate.net |

| Astrocytes | Synthesize and supply L-serine to neurons. nhri.org.tw | Support neuronal health and function through metabolic exchange. elsevierpure.com |

Contribution to Nucleotide and One-Carbon Unit Metabolism (Tetrahydrofolate Cycle)

L-serine is a primary source of one-carbon (1C) units for cellular metabolism, feeding directly into the interconnected folate and methionine cycles. nih.govrupress.org This network is fundamental for the biosynthesis of nucleotides (purines and pyrimidines), the building blocks of DNA and RNA. nih.govresearchgate.netresearchgate.net

The central reaction involves the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF). researchgate.netoncotarget.com This reaction, which can occur in both the cytoplasm and mitochondria, is the primary entry point for one-carbon units into the folate cycle. rupress.orgresearchgate.net

The CH2-THF generated from the L-serine side chain is a versatile one-carbon donor:

Thymidylate Synthesis: It is used for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis. researchgate.net

Purine (B94841) Synthesis: CH2-THF can be further converted to 10-formyl-tetrahydrofolate (CHO-THF), which donates carbon atoms for the de novo synthesis of the purine ring. researchgate.netoncotarget.com

Because of this central role, the L-serine biosynthesis pathway is often highly active in proliferating cells, including cancer cells, to meet the high demand for nucleotides required for DNA replication and cell division. rupress.orgacs.org The metabolic flux through this pathway is tightly regulated to balance the needs for nucleotide synthesis, methylation reactions, and redox homeostasis. nih.govrupress.org

Table 2: L-Serine's Role in One-Carbon Metabolism

| Component | Function | Pathway |

|---|---|---|

| L-Serine | Primary donor of one-carbon units. rupress.org | Serine, Glycine, One-Carbon Pathway |

| Tetrahydrofolate (THF) | Carrier of one-carbon units. oncotarget.com | Folate Cycle |

| Serine Hydroxymethyltransferase (SHMT) | Enzyme that transfers a carbon from L-serine to THF. researchgate.net | Folate Cycle |

| 5,10-Methylene-THF (CH2-THF) | Key intermediate that donates one-carbon units. oncotarget.com | Folate Cycle |

| Nucleotides (Purines, Thymidylate) | End products essential for DNA and RNA synthesis. researchgate.net | Nucleotide Biosynthesis |

Precursor for Cysteine and Glutathione (B108866) Synthesis

L-serine is the metabolic precursor for the synthesis of L-cysteine, another non-essential amino acid that plays a critical role in protein structure and cellular redox balance. mdpi.comnih.gov The synthesis of cysteine from L-serine occurs via the transsulfuration pathway, which connects the methionine cycle with cysteine production. mdpi.comnih.gov

The process begins when L-serine condenses with homocysteine, an intermediate of the methionine cycle, in a reaction catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS). nih.gov This forms the intermediate compound cystathionine. Subsequently, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine and α-ketobutyrate.

The L-cysteine synthesized from L-serine is a crucial component for the production of glutathione (GSH), a major cellular antioxidant. nih.govresearchgate.net Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. d-nb.info By providing the cysteine backbone, L-serine metabolism is therefore essential for maintaining the cellular pool of glutathione, which protects cells from oxidative damage by neutralizing reactive oxygen species. nih.govresearchgate.net Studies in yeast have shown that enhancing the L-serine biosynthetic pathway can lead to increased production of glutathione. d-nb.infokobe-u.ac.jp

Gamma Glutamyl Transpeptidase Ggt Enzymology and Biological Function

GGT's Role in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key metabolic pathway for the synthesis and degradation of glutathione (B108866). wikipedia.org GGT plays a central role in this cycle by initiating the breakdown of extracellular glutathione. tandfonline.comnih.gov

GGT is the only enzyme in the gamma-glutamyl cycle located on the outer surface of the plasma membrane. nih.gov It is responsible for the degradation of extracellular glutathione (GSH) and its oxidized form (GSSG). spandidos-publications.comnih.gov By hydrolyzing the γ-glutamyl bond of glutathione, GGT breaks it down into glutamate (B1630785) and a cysteinyl-glycine dipeptide. spandidos-publications.comresearchgate.net This process is critical for maintaining glutathione homeostasis, which is essential for regulating oxidative stress and protecting cells from damage. tandfonline.comnih.gov

Table 3: GGT's Role in Glutathione Homeostasis

| Process | Description | Key Outcome |

| Extracellular Glutathione Degradation | GGT on the cell surface cleaves the γ-glutamyl bond of extracellular glutathione. nih.govnih.gov | Production of glutamate and cysteinyl-glycine. spandidos-publications.comresearchgate.net |

| Maintaining Cellular Antioxidant Defense | By initiating the breakdown of extracellular glutathione, GGT provides precursors for intracellular glutathione synthesis. orbitclinics.com | Supports the cell's capacity to counteract oxidative stress. orbitclinics.com |

The breakdown of extracellular glutathione by GGT is a primary mechanism for salvaging its constituent amino acids, particularly cysteine. nih.govnih.gov Cysteine is the rate-limiting amino acid for the intracellular synthesis of new glutathione. orbitclinics.comnih.gov The cysteinyl-glycine dipeptide released by GGT action is further cleaved by cell-surface dipeptidases into cysteine and glycine (B1666218). semanticscholar.org These amino acids, along with the glutamate also produced, are then transported into the cell by specific amino acid transporters. nih.govpagepressjournals.org This recycling pathway ensures a continuous supply of precursors for intracellular glutathione synthesis, thereby supporting cellular antioxidant defenses. semanticscholar.orgpagepressjournals.org

Table 4: Recycling of Amino Acids via the Gamma-Glutamyl Cycle

| Step | Enzyme/Process | Substrate | Product(s) |

| 1. Extracellular Cleavage | Gamma-Glutamyl Transpeptidase (GGT) | Glutathione | Glutamate + Cysteinyl-glycine |

| 2. Dipeptide Cleavage | Cell-surface Dipeptidases | Cysteinyl-glycine | Cysteine + Glycine |

| 3. Cellular Uptake | Amino Acid Transporters | Glutamate, Cysteine, Glycine | Intracellular amino acids |

| 4. Intracellular Resynthesis | γ-Glutamyl-cysteine synthetase & Glutathione synthetase | Glutamate, Cysteine, Glycine | Glutathione |

Substrate Specificity and Transpeptidation Reactions

GGT exhibits broad substrate specificity, acting on various γ-glutamyl compounds as donors. mdpi.com Its ability to catalyze transpeptidation reactions is a key feature of its function.

GGT can utilize a wide range of γ-glutamyl compounds as donor substrates, with glutathione being the primary physiological substrate. mdpi.comnih.gov The enzyme can also transfer the γ-glutamyl moiety to a variety of acceptor molecules, including water, L-amino acids, and peptides. wikipedia.orgmdpi.com The efficiency of the transpeptidation reaction depends on the availability and nature of the acceptor substrate. mdpi.com Glycylglycine (B550881) is often used as an efficient acceptor substrate in experimental assays. mdpi.com In the absence of a suitable acceptor, hydrolysis of the γ-glutamyl donor occurs. nih.gov GGT can also catalyze autotranspeptidation, where one molecule of the γ-glutamyl donor acts as the acceptor for another, forming γ-glutamyl-γ-glutamyl compounds. mdpi.com

Table 5: Substrate Specificity of GGT

| Substrate Type | Examples | Role in Reaction |

| γ-Glutamyl Donors | Glutathione, L-γ-glutamyl-p-nitroanilide mdpi.comnih.gov | Provide the γ-glutamyl group for transfer. |

| Acceptors | Water, L-amino acids, dipeptides (e.g., glycylglycine) wikipedia.orgmdpi.com | Receive the γ-glutamyl group. |

Diversity of Gamma-Glutamyl Donor Substrates (e.g., Glutathione, Glutamine)

GGT exhibits specificity for donor substrates containing a γ-glutamyl moiety. The primary and most physiologically significant donor substrate is glutathione (GSH), a tripeptide that is a cornerstone of cellular antioxidant defense. amegroups.orgmdpi.com GGT initiates the breakdown of extracellular GSH. amegroups.org

In addition to GSH, other molecules can serve as γ-glutamyl donors. Glutamine, an abundant amino acid, can also act as a donor substrate for GGT, although it is less active than glutathione. frontiersin.orgoup.com The enzyme can also act on glutathione S-conjugates, which are formed during the detoxification of xenobiotics. nih.gov The versatility in donor substrates underscores GGT's central role in cellular metabolism and detoxification pathways. nih.gov

The general reaction catalyzed by GGT is: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid wikipedia.org

This reaction involves a two-step process. First, the γ-glutamyl moiety from the donor is transferred to the enzyme, forming a γ-glutamyl-enzyme intermediate. frontiersin.org In the second step, this intermediate is transferred to an acceptor molecule. frontiersin.org

Broad Range of Acceptor Substrates (Amino Acids, Dipeptides, Water)

GGT demonstrates a broad specificity for its acceptor substrates. This promiscuity allows it to interact with a wide array of molecules, leading to different physiological outcomes. The acceptor can be an amino acid, a dipeptide, or even water. nih.govfrontiersin.orgresearchgate.net

When an amino acid or a dipeptide serves as the acceptor, the reaction is termed transpeptidation. frontiersin.orgresearchgate.net This results in the formation of a new γ-glutamyl-peptide. nih.gov A variety of L-amino acids and dipeptides can act as acceptors. portlandpress.com For instance, the dipeptide glycylglycine is commonly used as an acceptor substrate in laboratory assays for GGT activity. portlandpress.com

If water acts as the acceptor, the γ-glutamyl moiety is transferred to it, resulting in hydrolysis. frontiersin.orgresearchgate.net This reaction produces glutamate and the remaining part of the donor substrate (e.g., cysteinyl-glycine from glutathione). amegroups.org While the transpeptidation reaction is well-documented, hydrolysis is now considered a major function of GGT. researchgate.net

The ability of GGT to utilize a wide range of acceptors is critical for its diverse biological functions, from amino acid transport to maintaining redox balance. wikipedia.orgnih.gov

Table 1: Substrate Specificity of Gamma-Glutamyl Transpeptidase

| Substrate Type | Examples | Role in GGT Reaction |

|---|---|---|

| Donor Substrates | Glutathione (GSH), Glutamine, Glutathione S-conjugates | Provide the γ-glutamyl group |

| Acceptor Substrates | Amino Acids, Dipeptides (e.g., Glycylglycine), Water | Accept the γ-glutamyl group |

Physiological Significance of GGT Activity

The activity of GGT has significant implications for cellular health and disease. Its roles in modulating oxidative stress and amino acid transport are particularly noteworthy.

Modulation of Cellular Oxidative Stress Responses

GGT plays a paradoxical role in cellular oxidative stress. On one hand, it is a key component of the cellular antioxidant defense system. amegroups.org By initiating the breakdown of extracellular glutathione, GGT facilitates the recovery of its constituent amino acids, particularly cysteine, which is often the rate-limiting precursor for intracellular GSH synthesis. amegroups.orgmdpi.com This recycling pathway is crucial for maintaining adequate intracellular GSH levels, which are essential for protecting cells from oxidative damage. amegroups.org Increased GGT expression is often observed as an adaptive response to oxidative stress. nih.govresearchgate.net

Conversely, under certain conditions, GGT activity can also have pro-oxidant effects. wikipedia.org In the presence of transition metals like iron, the breakdown of glutathione by GGT can generate reactive oxygen species (ROS). psu.edu This pro-oxidant activity may contribute to the association observed between elevated GGT levels and various pathological conditions. psu.edu Therefore, GGT's role in oxidative stress is complex, acting as both a marker of and a participant in the cellular redox state. researchgate.net

Involvement in Amino Acid Transport Across Cell Membranes

The role of GGT in amino acid transport has been a subject of extensive research and some debate. The "gamma-glutamyl cycle" was initially proposed as a major mechanism for transporting amino acids across cell membranes. wikipedia.orgresearchgate.net In this cycle, GGT would transfer the γ-glutamyl moiety from glutathione to an amino acid, forming a γ-glutamyl-amino acid that could then be transported into the cell. researchgate.net

However, subsequent research, including studies on individuals and animals with GGT deficiency, has cast doubt on this hypothesis as a primary transport mechanism. amegroups.org These studies showed no significant abnormalities in amino acid transport despite the absence of GGT activity. amegroups.org

More current understanding suggests that the gamma-glutamyl cycle's primary role is not direct amino acid transport but rather the regulation of amino acid availability and metabolism. researchgate.netphysiology.orgnih.gov By breaking down extracellular glutathione, GGT provides precursor amino acids that are then transported into the cell by other specific transport systems to be re-utilized for GSH synthesis. researchgate.netpsu.edu While not a direct transporter itself, GGT is undeniably involved in the broader processes that facilitate the movement and utilization of amino acids. wikipedia.org

Molecular Interactions of L Serine with Gamma Glutamyl Transpeptidase

L-Serine as an Inhibitor of GGT Activity

L-Serine's interaction with GGT primarily manifests as a competitive inhibitor, particularly in the presence of borate (B1201080), which significantly enhances its inhibitory capacity.

Mechanism of Competitive Inhibition with Respect to Gamma-Glutamyl Substrate

L-Serine acts as a competitive inhibitor of gamma-glutamyl transpeptidase by vying with gamma-glutamyl substrates for the enzyme's active site. Research has demonstrated that inhibition by L-serine, as well as D-serine and alpha-methyl-DL-serine, in the presence of borate, is competitive in nature with respect to the gamma-glutamyl substrate. nih.gov This mode of inhibition is further supported by the observation that L-serine and borate can effectively protect the enzyme from inactivation by gamma-glutamyl analogs like 6-diazo-5-oxonorleucine (B1262728) and azaserine, which are known to bind to the gamma-glutamyl site of the enzyme. nih.gov

Role of Borate in Enhancing L-Serine Inhibition: Formation of Serine-Borate Complex

The inhibitory effect of L-Serine on GGT is markedly amplified in the presence of borate. This enhancement is attributed to the formation of a serine-borate complex. nih.govfrontiersin.org This complex is believed to be the species that binds to the gamma-glutamyl binding site on the light subunit of GGT, leading to the observed inhibition. nih.gov The formation of this ternary complex involving the enzyme, serine, and borate has significant implications for the development of potent GGT inhibitors. researchgate.netresearchgate.net Studies have shown that the serine-borate mixture creates a labile inhibitor, and the development of more stable, nonlabile boronate analogues has resulted in inhibitors with substantially greater potency. researchgate.netresearchgate.net

Serine-Borate Complex as a Transition-State Analog Inhibitor of GGT

The serine-borate complex functions as a highly effective transition-state analog inhibitor of GGT, mimicking the tetrahedral intermediate formed during the catalytic reaction.

Kinetic Analysis and Dissociation Constants (Ki values)

Kinetic studies have been instrumental in quantifying the inhibitory potency of the serine-borate complex. These analyses have consistently shown that the complex acts as a competitive inhibitor. nih.govias.ac.in The dissociation constant (Ki), a measure of the inhibitor's binding affinity, varies depending on the source of the GGT and the assay conditions. For instance, the Ki for the serine-borate complex with human GGT1 was determined to be 0.50 ± 0.06 mM using a glutamate (B1630785) release assay. nih.gov In another study, the Ki value for L-serine in the presence of 5 mM borate was calculated to be 0.10 mM for the high molecular weight form and 0.17 mM for the low molecular weight form of human urinary GGT. ias.ac.in Notably, the serine-borate complex was found to be an 8-fold more potent inhibitor of GGT1 than GGT5, highlighting differences in the active sites of these isozymes. nih.gov

Interactive Data Table: Ki Values for Serine-Borate Inhibition of GGT

| Enzyme Source | GGT Isozyme | Ki Value (mM) | Assay Condition |

| Human | GGT1 | 0.50 ± 0.06 | Glutamate release assay |

| Human | GGT5 | 4.20 ± 0.31 | Glutamate release assay |

| Rat | GGT1 | 0.02 | Standard GGT assay |

| Human Urine | High MW GGT | 0.10 | In the presence of 5 mM borate |

| Human Urine | Low MW GGT | 0.17 | In the presence of 5 mM borate |

Specificity of Binding at the Gamma-Glutamyl Binding Site

The serine-borate complex exhibits a high degree of specificity for the gamma-glutamyl binding site of GGT. nih.gov This specificity is evidenced by its ability to protect the enzyme from inactivation by affinity labels that target this particular site, such as 6-diazo-5-oxonorleucine and azaserine. nih.gov The binding of the serine-borate complex to this site effectively blocks the entry and processing of the natural gamma-glutamyl substrates. The current understanding suggests that the complex binds to the gamma-glutamyl binding site located on the light subunit of the GGT heterodimer. nih.gov

Biological and Biotechnological Implications of L-Serine-Mediated GGT Inhibition

The inhibition of GGT by L-serine and its borate complex has several important biological and biotechnological ramifications. As a key enzyme in glutathione (B108866) metabolism, GGT plays a crucial role in maintaining cellular redox balance, detoxification, and amino acid transport. scbt.com By inhibiting GGT, researchers can probe the intricate pathways involved in glutathione metabolism and its impact on cellular processes like apoptosis and proliferation. scbt.com

In the realm of biotechnology, GGT inhibitors are valuable tools for studying the structure-function relationship of the enzyme and for developing experimental models to understand cellular regulation and adaptation to oxidative stress. scbt.comnih.gov Furthermore, the development of potent and specific GGT inhibitors, inspired by the serine-borate complex, is an active area of research for therapeutic applications. Overexpression of GGT has been linked to various diseases, and inhibitors are being explored for their potential in treating conditions such as cancer and cardiovascular disease. researchgate.net The insights gained from studying L-serine-mediated GGT inhibition are crucial for the design of novel therapeutic agents that can modulate GGT activity in a targeted manner. researchgate.net

Physiological and Pathophysiological Roles of L Serine and Ggt Activity

Neurophysiological Impact and Neurological Disorders

L-serine and the activity of gamma-glutamyl transpeptidase (GGT) play crucial roles in the central nervous system (CNS). Their functions are deeply intertwined with neurotransmission, neuronal protection, and the pathogenesis of various neurological disorders.

L-serine is a critical precursor for the synthesis of key neuromodulators, including glycine (B1666218) and D-serine. nih.govnih.govresearchgate.net In the brain, L-serine is primarily synthesized from glucose in astrocytes and is then converted to D-serine by the enzyme serine racemase. nih.govmdpi.comexcli.de D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory. nih.govnih.govresearchgate.net The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, with D-serine being considered a primary physiological ligand at this site in many brain regions. nih.govresearchgate.net

The modulation of NMDA receptor activity by D-serine is crucial for normal synaptic function. nih.gov An imbalance in D-serine levels has been implicated in various neurological conditions. For instance, hypofunction of the NMDA receptor is associated with schizophrenia, and some studies have shown lower levels of D-serine in patients with this disorder. mdpi.com L-serine, by serving as the precursor to D-serine, indirectly influences NMDA receptor-mediated neurotransmission. sjdhospitalbarcelona.org

Furthermore, L-serine itself can exert neuroprotective effects by activating glycine receptors, which are inhibitory ion channels in the CNS. nih.govnih.gov This activation can alleviate neuronal excitotoxicity, a process implicated in various forms of brain injury. nih.gov

L-serine has demonstrated significant neuroprotective and anti-inflammatory properties in the context of central nervous system (CNS) injury. nih.govresearchgate.net Following traumatic brain injury (TBI), L-serine treatment has been shown to reduce neurological deficits, brain water content, and lesion volume in animal models. nih.govalzdiscovery.org These protective effects are associated with the inhibition of inflammatory responses. nih.gov

Specifically, L-serine can suppress the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. nih.gov It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govfrontiersin.org This anti-inflammatory action is partly mediated through the activation of glycine receptors. nih.govnih.gov By mitigating the inflammatory cascade that follows CNS injury, L-serine helps to preserve neuronal tissue and improve functional recovery. nih.govalzdiscovery.org

The roles of L-serine and its derivatives are being actively investigated in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govexcli.denih.gov In Alzheimer's disease, some research suggests an impairment in the synthesis of L-serine in astrocytes, and L-serine supplementation has been shown to rescue cognitive deficits in animal models of AD. nih.gov One hypothesis suggests that the neurotoxin β-methylamino-L-alanine (BMAA) can be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, a hallmark of neurodegeneration. L-serine supplementation may competitively inhibit this process. In studies with monkeys, co-administration of L-serine with BMAA significantly reduced the density of neurofibrillary tangles, a characteristic feature of Alzheimer's pathology. iherb.com

In Parkinson's disease, while early studies showed no significant differences in D-serine levels, subsequent research has implicated the D-serine pathway in the disease's pathogenesis. nih.gov Both D-serine and the enzyme that synthesizes it, serine racemase, are found in the substantia nigra, the brain region most affected in Parkinson's disease. nih.gov

Gamma-glutamyl transpeptidase (GGT) has also been implicated in neurodegenerative processes, primarily through its role in oxidative stress. nih.gov Elevated GGT activity can be an indicator of increased oxidative stress, a common feature in both Alzheimer's and Parkinson's disease. nih.govethernet.edu.et

L-serine supplementation has emerged as a potential therapeutic strategy for certain neurodevelopmental and psychiatric disorders. GRINpathies are a group of rare neurodevelopmental disorders caused by mutations in the genes encoding NMDA receptor subunits. sjdhospitalbarcelona.org In patients with GRIN variants that lead to a loss of receptor function, L-serine treatment has been shown to be safe and can lead to improvements in adaptive behavior, motor function, and quality of life. sjdhospitalbarcelona.org A phase 2A clinical trial involving 24 children with GRINpathies demonstrated that L-serine supplementation improved neurological symptoms and, in some cases, reduced seizure frequency. sjdhospitalbarcelona.org

In schizophrenia, which is associated with NMDA receptor hypofunction, lower levels of D-serine have been observed in some patients. mdpi.com As the precursor to D-serine, L-serine is being investigated for its potential to ameliorate symptoms of schizophrenia by boosting D-serine levels and enhancing NMDA receptor function. mdpi.com

Hereditary Sensory Neuropathy Type 1 (HSAN1) is a rare genetic disorder characterized by progressive sensory loss. It is caused by mutations that lead to the production of neurotoxic deoxysphingolipids. L-serine supplementation has been shown to reduce the levels of these neurotoxic lipids. A randomized, placebo-controlled trial demonstrated that high-dose oral L-serine supplementation significantly slowed disease progression in patients with HSAN1. nih.govnih.gov

Table 1: Summary of Clinical Findings for L-serine in Neurological Disorders

Disorder Key Findings from Clinical Studies Reference GRINpathies A phase 2A trial with 24 children showed L-serine improved neurological symptoms, including hyperactivity and attention, and reduced seizure frequency in some patients. researchgate.net Hereditary Sensory Neuropathy Type 1 (HSAN1) A randomized controlled trial found that high-dose oral L-serine supplementation significantly slowed disease progression and reduced neurotoxic deoxysphinganine levels. [21, 23] Schizophrenia Studies have shown that D-serine supplementation can improve some symptoms. As the precursor, L-serine is being investigated as a potentially safer alternative. nih.gov

Cardiovascular System Regulation

Elevated plasma homocysteine levels, a condition known as hyperhomocysteinemia, are an independent risk factor for cardiovascular disease (CVD). nih.govresearchgate.net Homocysteine can promote atherosclerosis through mechanisms that include endothelial dysfunction, oxidative stress, and increased proliferation of vascular smooth muscle cells. nih.gov

L-serine metabolism is linked to the regulation of homocysteine levels. L-serine is involved in the transsulfuration pathway, which converts homocysteine to cystathionine (B15957) and subsequently to cysteine. mdpi.comsupp.ai A deficiency in L-serine may impair this pathway, potentially leading to an accumulation of homocysteine. mdpi.com Studies in both animals and humans have shown that L-serine supplementation can reduce plasma homocysteine levels. mdpi.com

Gamma-glutamyl transpeptidase (GGT) activity is also strongly associated with an increased risk of cardiovascular disease. nih.govgpnotebook.com Elevated GGT levels are considered a marker of oxidative stress. gpnotebook.com A significant positive correlation has been observed between serum GGT and homocysteine levels. nih.govnih.gov In a large cohort of outpatients, GGT activity was found to be an independent predictor of homocysteine concentration. nih.gov This suggests a potential interplay between GGT activity, homocysteine metabolism, and cardiovascular risk. One study noted that L-serine can act as a competitive inhibitor of GGT, which could be a mechanism influencing these pathways. researchgate.net

Table 2: Association between GGT, Homocysteine, and Cardiovascular Disease Risk

Factor Association with Cardiovascular Disease (CVD) Relationship with Other Factors Reference Elevated Homocysteine Independent risk factor for atherosclerosis and CVD. L-serine is required for its metabolism; GGT levels are positively correlated with homocysteine. [27, 22] Elevated GGT Activity Associated with increased risk of coronary artery disease, heart failure, and cardiac death. Considered a marker of oxidative stress; positively correlated with homocysteine levels. [8, 16] L-serine May have a protective role; supplementation can lower homocysteine levels. A precursor for the transsulfuration of homocysteine; can act as a competitive inhibitor of GGT. [20, 35]

Modulation of Endothelium-Dependent Vasodilation

The vascular endothelium plays a pivotal role in regulating blood vessel tone, a process critically influenced by the metabolism of L-serine and the activity of gamma-glutamyltransferase (GGT). L-serine, a non-essential amino acid, contributes to endothelium-dependent vasodilation through mechanisms that are independent of nitric oxide (NO) and cyclooxygenase (COX) pathways. Studies have shown that L-serine can evoke concentration-dependent vasodilation in endothelium-intact mesenteric arterioles. This effect is mediated by the activation of calcium-activated potassium (KCa) channels, specifically the small-conductance (SKCa) and intermediate-conductance (IKCa) channels, on the endothelial cells. The subsequent efflux of potassium ions leads to hyperpolarization of the vascular smooth muscle cells, resulting in vasodilation. Notably, the vasodilator response to L-serine is more pronounced in hypertensive models where nitric oxide synthase (NOS) is inhibited, suggesting a compensatory role for this pathway in conditions of endothelial dysfunction. nih.govspandidos-publications.com

Gamma-glutamyltransferase (GGT) activity within the endothelium is crucial for the metabolism of S-nitrosoglutathione (GSNO), a significant carrier and donor of nitric oxide. GGT, localized on the endothelial cell surface, catalyzes the breakdown of GSNO, leading to the release of NO. This released NO then activates soluble guanylate cyclase in the vascular smooth muscle cells, initiating a signaling cascade that results in vasodilation. The importance of endothelial GGT in this process is highlighted by experiments where the inhibition of GGT with agents like serine borate (B1201080) complex or acivicin (B1666538) leads to a decreased vasorelaxant effect of GSNO. Conversely, stimulating GGT activity enhances this effect. In the absence of the endothelium, the vasorelaxant effect of GSNO is significantly diminished, underscoring the critical role of endothelial GGT in mediating NO-dependent vasodilation. nih.govdroracle.aioup.com Elevated serum GGT levels have also been associated with endothelial dysfunction in hypertensive patients, suggesting that while GGT is necessary for certain vasodilatory pathways, its dysregulation may be a marker of vascular damage. researchgate.net

| Factor | Mechanism of Action in Vasodilation | Key Findings |

| L-Serine | Activation of endothelial SKCa and IKCa channels, leading to hyperpolarization of vascular smooth muscle cells. | Induces endothelium-dependent vasodilation, particularly enhanced in NOS-inhibited hypertensive states. nih.govspandidos-publications.com |

| GGT | Catalyzes the breakdown of S-nitrosoglutathione (GSNO) to release nitric oxide (NO). | Essential for the vasorelaxant effects of GSNO; its activity is primarily localized in the endothelium. nih.govdroracle.ai |

Role in Inflammation and Immune Response

Serine metabolism is a critical regulator of macrophage function, influencing their polarization and the production of inflammatory cytokines. Macrophages, key cells of the innate immune system, can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. Serine metabolism has been shown to be essential for the optimal pro-inflammatory response in macrophages. Specifically, it is required for the lipopolysaccharide (LPS)-induced expression of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. This is achieved through the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, which is necessary for maintaining cellular redox balance and supporting IL-1β mRNA expression. Depriving macrophages of serine leads to diminished GSH levels and consequently, reduced IL-1β production. nih.govresearchgate.net

Furthermore, serine deprivation has been found to inhibit macrophage IL-1β production through the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell metabolism and growth. droracle.ai This highlights a mechanism independent of one-carbon metabolism. L-serine also plays a role in downregulating the proliferation and activation of microglia and astrocytes, which are the resident immune cells of the central nervous system. It can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-6, and IL-1β, thereby exerting anti-inflammatory effects. oup.comresearchgate.net

Gamma-glutamyltransferase (GGT) is also implicated in the inflammatory functions of macrophages. Studies have shown that pro-inflammatory M1-like macrophages express higher levels of GGT compared to anti-inflammatory M2-like macrophages. Upon activation with pro-inflammatory stimuli like TNF-α and IL-1β, both monocytes and M1-like macrophages release a fraction of GGT. This suggests that GGT may play a significant role in the accumulation of this enzyme within inflammatory environments, such as atherosclerotic plaques. nih.gov Activated neutrophils and macrophages have been identified as sources of active GGT, further linking this enzyme to inflammatory processes. nih.gov

| Cell Type | Role of L-Serine/GGT | Effect on Cytokines |

| Macrophages (M1) | Serine metabolism is required for optimal LPS-induced pro-inflammatory response. | Supports IL-1β mRNA expression through GSH synthesis and mTOR signaling. nih.govdroracle.airesearchgate.net |

| Macrophages (M1-like) | Express higher levels of GGT and release it upon pro-inflammatory stimulation. | Contributes to GGT accumulation in inflammatory sites. nih.gov |

| Microglia/Astrocytes | L-serine downregulates their proliferation and activation. | Reduces secretion of TNF-α, IL-6, and IL-1β. oup.comresearchgate.net |

Cancer Biology and Cell Proliferation

Rapidly proliferating cancer cells have a high demand for metabolic precursors to support the synthesis of biomass, including nucleotides, proteins, and lipids. Serine metabolism plays a central role in meeting these demands and is frequently dysregulated in various cancers. nih.govnih.gov The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is often upregulated in tumor cells. This pathway is catalyzed by three enzymes, with phosphoglycerate dehydrogenase (PHGDH) being the rate-limiting enzyme. oup.comresearchgate.net Overexpression of PHGDH has been observed in numerous cancers, including breast cancer, melanoma, and lung cancer, and is often associated with poor prognosis. researchgate.netnih.gov

The serine synthesis pathway provides the building blocks for nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cancer cells. nih.govnih.gov Furthermore, serine metabolism is interconnected with one-carbon metabolism, which provides one-carbon units for the synthesis of purines and thymidylate, as well as for the methylation of DNA and histones. nih.gov This metabolic network also contributes to maintaining redox homeostasis in cancer cells by producing antioxidants like glutathione, which helps to mitigate oxidative stress. nih.gov

Aberrant serine metabolism not only fuels tumor growth but also contributes to resistance to chemotherapy. nih.gov For instance, increased serine synthesis has been identified as a mechanism of resistance to BRAF inhibitors in melanoma and other cancers. wikipedia.orggenome.jp In some cases, inhibiting serine metabolism can paradoxically promote resistance to certain drugs, such as cisplatin (B142131) in gastric cancer, by affecting epigenetic modifications like histone methylation. nih.gov Conversely, targeting the serine synthesis pathway, either through dietary serine restriction or with small molecule inhibitors of PHGDH, has emerged as a promising therapeutic strategy to slow tumor growth and enhance the efficacy of conventional cancer therapies. spandidos-publications.comwikipedia.orgtesting.comnih.gov

| Cancer Type | Role of Serine Metabolism | Therapeutic Implication |

| Various Cancers | Upregulated de novo synthesis via PHGDH supports proliferation and nucleotide synthesis. nih.govoup.comresearchgate.net | Targeting PHGDH is a potential anti-cancer strategy. spandidos-publications.com |

| Melanoma, Pancreatic, NSCLC | Contributes to resistance to BRAF inhibitors like vemurafenib. wikipedia.orggenome.jp | Combination therapy targeting serine synthesis may overcome resistance. wikipedia.org |

| Gastric Cancer | Inhibition of serine metabolism can promote resistance to cisplatin. nih.gov | The role of serine metabolism in drug resistance is context-dependent. |

In hepatocellular carcinoma (HCC) , elevated serum GGT is linked to larger tumor size, microvascular invasion, and worse survival outcomes, even in patients with normal alpha-fetoprotein (AFP) levels. droracle.ainih.gov This makes GGT a particularly useful prognostic marker for AFP-negative HCC.

For lung cancer , increased GGT levels are associated with a poor prognosis, especially in small-cell lung cancer. nih.govoup.com It has been identified as an independent predictor of poor survival and is linked to a higher incidence of liver, bone, and lymph node metastasis. nih.gov In early-stage non-small-cell lung cancer, preoperative GGT levels can also serve as a prognostic indicator. spandidos-publications.com

The prognostic significance of GGT has also been demonstrated in gynecological cancers such as endometrial, cervical, and ovarian cancer , where it is linked to poorer survival and more advanced disease. researchgate.net Furthermore, in various urological malignancies, including prostate and bladder cancer , elevated serum GGT is an adverse prognostic predictor. wikipedia.org

| Cancer Type | Prognostic Significance of Elevated GGT | Key Findings |

| Hepatocellular Carcinoma (HCC) | Poor | Associated with larger tumors, microvascular invasion, and worse survival, even in AFP-negative patients. droracle.ainih.gov |

| Lung Cancer | Poor | Independent predictor of poor survival, especially in small-cell lung cancer, and associated with metastasis. spandidos-publications.comnih.govoup.com |

| Colorectal Cancer | Poor | Independent adverse prognostic factor for overall and progression-free survival in metastatic disease. nih.govnih.gov |

| Renal Cell Carcinoma (RCC) | Poor | Correlates with advanced stage, higher grade, and tumor necrosis. wikipedia.orgijcbr.in |

| Breast Cancer | Poor | Associated with decreased overall survival in patients with primary metastatic disease. researchgate.net |

| Gynecological Cancers | Poor | Linked to worse prognosis and advanced disease in endometrial, cervical, and ovarian cancers. researchgate.net |

| Urological Cancers | Poor | Adverse prognostic predictor in prostate and bladder cancer. wikipedia.org |

Other Metabolic Interconnections (e.g., Gluconeogenesis, Glycolysis)

L-serine metabolism is intricately linked with central carbon metabolism, particularly glycolysis and gluconeogenesis. The primary route for de novo L-serine synthesis is a branch off the glycolytic pathway. The glycolytic intermediate 3-phosphoglycerate is diverted from glycolysis and converted into L-serine through a three-step enzymatic process. spandidos-publications.comnih.govnih.gov This connection is particularly significant in highly proliferative cells, such as cancer cells, which often exhibit an increased glycolytic rate (the Warburg effect) and can channel a substantial portion of glycolytic flux towards serine biosynthesis to support anabolic processes. nih.gov L-serine, in turn, can allosterically activate pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme, thereby creating a positive feedback loop that enhances glycolytic flux. nih.govnih.gov

Conversely, L-serine is a glucogenic amino acid, meaning it can be converted into glucose through gluconeogenesis. nih.gov This occurs primarily in the liver, where L-serine can be deaminated to pyruvate by the enzyme serine dehydratase. Pyruvate can then enter the gluconeogenic pathway to be synthesized into glucose. researchgate.net Another pathway involves the conversion of serine to 2-phosphoglycerate, an intermediate of both glycolysis and gluconeogenesis. nih.gov This metabolic flexibility allows L-serine to serve as a carbon source for glucose production, which is essential for maintaining blood glucose homeostasis during periods of fasting or on a low-carbohydrate diet.

The activity of gamma-glutamyltransferase (GGT) has also been linked to glucose metabolism. Elevated serum GGT levels are associated with an increased risk of developing type 2 diabetes and are considered a marker for insulin (B600854) resistance and impaired glucose tolerance. nih.govdroracle.aioup.comnih.gov This association is thought to be related to GGT's role as an indicator of oxidative stress, which is implicated in the pathogenesis of insulin resistance and beta-cell dysfunction. ijcbr.in Furthermore, GGT is often elevated in non-alcoholic fatty liver disease (NAFLD), a condition closely linked to hepatic insulin resistance, which can progress to systemic insulin resistance and type 2 diabetes. droracle.ai

| Molecule | Interconnection with Glycolysis | Interconnection with Gluconeogenesis |

| L-Serine | Synthesized from the glycolytic intermediate 3-phosphoglycerate. Can allosterically activate the glycolytic enzyme PKM2. spandidos-publications.comnih.govnih.govnih.govnih.gov | Can be converted to pyruvate or 2-phosphoglycerate, which are substrates for gluconeogenesis. nih.govresearchgate.net |

| GGT | Elevated levels are associated with insulin resistance and impaired glucose tolerance, which are related to dysregulated glycolysis. nih.govdroracle.ainih.gov | Not directly involved in the gluconeogenic pathway, but its association with NAFLD and hepatic insulin resistance can indirectly influence gluconeogenesis. droracle.ai |

Translational and Biotechnological Research Applications

Therapeutic Strategies Targeting L-Serine Metabolism in Disease Management

L-serine and its metabolites are crucial for neurological function, and alterations in their metabolism have been implicated in various diseases. L-serine is a precursor for D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory. nih.gov Therapeutic strategies have begun to focus on modulating L-serine metabolism to manage a range of neurological and neurodegenerative disorders.

Research has demonstrated the neuroprotective effects of L-serine in various contexts. It has been shown to mitigate neuroinflammation and promote recovery after traumatic brain injury. nih.gov In laboratory studies, L-serine has shown potential in counteracting the effects of neurotoxins and reducing the formation of protein aggregates associated with neurodegenerative diseases. nih.gov One of the proposed mechanisms for its neuroprotective action is the regulation of endoplasmic reticulum (ER) proteostasis, helping cells to cope with stress and prevent apoptosis. nih.gov Furthermore, L-serine can modulate the activity of microglia, the primary immune cells of the central nervous system, steering them towards an anti-inflammatory state. nih.gov

The therapeutic potential of L-serine has been investigated in conditions such as amyotrophic lateral sclerosis (ALS) and certain genetic disorders. nih.gov While much of the research has focused on L-serine itself, the role of its gamma-glutamylated form is an emerging area of interest. The presence of γ-glutamylamines has been noted in neurodegenerative diseases like Huntington's disease, suggesting their involvement in disease pathology. nih.govnih.gov The addition of a gamma-glutamyl group can alter the biochemical properties of L-serine, potentially influencing its transport, metabolism, and interaction with cellular targets. For instance, a γ-glutamyl-transpeptidase-resistant analog of glutathione (B108866), a tripeptide containing a gamma-glutamyl linkage, has shown promise in attenuating Alzheimer's disease-like pathology in animal models. mdpi.com This suggests that modifying the gamma-glutamyl moiety could be a viable therapeutic strategy.

The table below summarizes key research findings related to the therapeutic potential of targeting L-serine metabolism.

| Disease/Condition | Research Focus | Key Findings |

| Neurodegenerative Diseases | L-serine neuroprotection | L-serine supplementation has been shown to reduce neuropathology in animal models by preventing proteotoxic stress and regulating the unfolded protein response. nih.gov |

| Neuroinflammation | Anti-inflammatory effects of L-serine | L-serine can reduce the production of pro-inflammatory cytokines and promote an anti-inflammatory phenotype in microglia. nih.gov |

| Huntington's Disease | Role of γ-glutamylamines | Increased levels of γ-glutamylamines are observed in affected brain regions, suggesting a role in disease pathogenesis. nih.govnih.gov |

| Alzheimer's Disease | γ-glutamyl-modified compounds | A GGT-resistant glutathione analog reduced Aβ deposition and neuroinflammation in a mouse model. mdpi.com |

Enzymatic Biocatalysis for the Synthesis of Gamma-Glutamyl Peptides

The synthesis of gamma-glutamyl peptides, including L-gamma-glutamyl-L-serine, through enzymatic biocatalysis presents a promising alternative to chemical synthesis, which often requires multiple protection and deprotection steps. Gamma-glutamyltransferases (GGTs) are key enzymes in this process, catalyzing the transfer of a gamma-glutamyl group from a donor, such as glutathione or glutamine, to an acceptor amino acid or peptide. bohrium.comnih.gov

The broad substrate specificity of some GGTs allows for the synthesis of a variety of gamma-glutamyl dipeptides. nih.gov However, the efficiency of these reactions can be limited by competing hydrolysis and autotranspeptidation reactions, which reduce the yield of the desired product. bohrium.com To overcome these limitations, researchers have employed site-directed mutagenesis to engineer GGT variants with improved transpeptidase activity and reduced hydrolytic activity.

The following table presents findings from research on the enzymatic synthesis of gamma-glutamyl peptides, highlighting the potential for producing L-gamma-glutamyl-L-serine.

| Enzyme/Mutant | Substrate(s) | Key Findings |

| E. coli GGT (Wild-type) | Glutamine, various amino acids | Catalyzes the synthesis of various γ-glutamyl dipeptides, but with competing side reactions. bohrium.com |

| E. coli GGT-Y444F | Glutamine, various amino acids | Showed improved specific activities for transpeptidation. bohrium.com |

| E. coli GGT-T413L | Glutamine, various amino acids | Exhibited a high transpeptidase-to-hydrolysis ratio, though with lower overall specific activity. bohrium.com |

| Bacterial GGT | D-glutamine, D-amino acids | Capable of synthesizing γ-D-glutamyl compounds, demonstrating broad stereospecificity. nih.gov |

| Limosilactobacillus reuteri Gcl | Glutamate (B1630785), Cysteine | Catalyzes the formation of γ-glutamylcysteine, the first step in glutathione synthesis, and can produce other γ-glutamyl dipeptides. researchgate.net |

Metabolic Engineering for Enhanced Biosynthesis of L-Serine and Glutathione in Industrial Microorganisms

The industrial production of L-gamma-glutamyl-L-serine can be approached through the metabolic engineering of microorganisms to overproduce its precursor amino acids, L-serine and L-glutamic acid (a key component of glutathione). Escherichia coli and Corynebacterium glutamicum are two of the most common platform organisms for amino acid production due to their well-characterized genetics and metabolism. researchgate.netresearchgate.net

To enhance L-serine production, metabolic engineering strategies have focused on several key areas. The biosynthesis of L-serine starts from the glycolytic intermediate 3-phosphoglycerate (B1209933) and involves three enzymatic steps. nih.govnih.gov A primary strategy involves overexpressing the genes encoding these enzymes (serA, serB, and serC). researchgate.netnih.gov Additionally, a feedback-resistant version of the serA gene product is often used to overcome the natural inhibition of the pathway by L-serine. To further increase the flux towards L-serine, pathways that degrade L-serine, such as its conversion to pyruvate (B1213749) or glycine (B1666218), are typically blocked by deleting the corresponding genes (e.g., sdaA, sdaB, tdcG, and glyA). nih.gov Finally, engineering the transport system to enhance the export of L-serine out of the cell can also improve production titers. researchgate.net

Similarly, the production of L-glutamic acid, the precursor for the gamma-glutamyl moiety, has been significantly improved through metabolic engineering. Strategies often involve redirecting carbon flux from the tricarboxylic acid (TCA) cycle towards L-glutamate synthesis. This can be achieved by modulating the expression of genes at key metabolic branch points. For example, upregulating the expression of glutamate dehydrogenase (gdhA) can enhance the conversion of α-ketoglutarate to L-glutamate. mdpi.com Innovative pathway designs, such as the introduction of a phosphoketolase pathway, have been explored to increase the theoretical yield of L-glutamate from glucose by reducing carbon loss as CO2. researchgate.net

For the production of glutathione, which contains a gamma-glutamyl linkage, metabolic engineering has focused on enhancing the supply of its three precursor amino acids: L-glutamate, L-cysteine, and glycine. Research has shown that engineering the L-serine biosynthetic pathway can significantly improve glutathione production in yeast, as L-serine is a precursor for both L-cysteine and glycine.

The co-expression of pathways for both L-serine and L-glutamic acid overproduction in a single microbial host presents a viable strategy for the biosynthesis of L-gamma-glutamyl-L-serine. By combining the metabolic engineering strategies developed for each individual amino acid, it is conceivable to create a microbial cell factory capable of efficiently producing this dipeptide.

The table below outlines common metabolic engineering strategies for enhancing the production of L-serine and L-glutamic acid.

| Target | Engineering Strategy | Rationale |

| L-Serine Biosynthesis | Overexpression of serA (feedback-resistant), serB, serC | Increases the carbon flux through the L-serine synthesis pathway. researchgate.netnih.gov |

| L-Serine Degradation | Deletion of sdaA, sdaB, tdcG, glyA | Prevents the breakdown of L-serine, thus increasing its accumulation. nih.gov |

| L-Serine Export | Overexpression of exporter proteins (e.g., ThrE) | Facilitates the secretion of L-serine from the cell, reducing intracellular toxicity and improving recovery. researchgate.net |

| L-Glutamate Biosynthesis | Upregulation of glutamate dehydrogenase (gdhA) | Enhances the conversion of the TCA cycle intermediate α-ketoglutarate to L-glutamate. mdpi.com |

| Carbon Metabolism | Introduction of a phosphoketolase pathway | Increases the theoretical yield of L-glutamate by minimizing carbon loss. researchgate.net |

Emerging Research Frontiers and Future Perspectives

Elucidating Unexplored Biological Functions of Serine-Containing Gamma-Glutamyl Peptides

The biological significance of gamma-glutamyl peptides, particularly those containing serine, extends beyond their well-known role in glutathione (B108866) (GSH) metabolism. While γ-glutamyltransferase (GGT) is recognized for initiating the extracellular breakdown of GSH, this process also generates a variety of γ-glutamyl peptides by transferring the γ-glutamyl moiety to other amino acids or peptides. nih.gov For a long time, the physiological roles of these extracellularly preserved γ-glutamyl peptides have been largely unclear and have received limited attention. nih.gov

Emerging research is beginning to shed light on these unexplored functions, suggesting that these peptides may act as a novel class of intercellular signaling molecules. nih.gov One of the most intriguing possibilities is their role as allosteric modulators of calcium-sensing receptors (CaSRs). nih.gov This finding suggests that under certain pathological conditions where the production of γ-glutamyl peptides is elevated, they could transmit signals from damaged cells to surrounding cells, thereby influencing cellular responses through CaSR modulation. researchgate.net Thus, GGT may not only be an enzyme for salvage of amino acids but also a generator of new biological messengers in response to changes in the extracellular microenvironment. nih.gov The full spectrum of these signaling functions and the specific roles of serine-containing variants like L-gamma-glutamyl-L-serine remain a critical and exciting area for future investigation.

Advanced Omics Approaches in Serine and Glutamyl Metabolomics and Flux Analysis

Understanding the complex and interconnected pathways of serine and glutamyl metabolism requires sophisticated analytical tools that can provide a systems-level view. Advanced "omics" technologies are proving indispensable in this endeavor, moving research beyond single-analyte measurements to comprehensive profiling of the metabolome, proteome, and lipidome, as well as the dynamic flow of metabolites through these networks.

Metabolomics has been instrumental in identifying novel biomarkers and understanding metabolic reprogramming. Using techniques like capillary electrophoresis and liquid chromatography-mass spectrometry, researchers have identified γ-glutamyl dipeptides in serum as novel biomarkers capable of discriminating among different forms of liver disease. nih.gov Metabolomic approaches have also revealed that serine deprivation significantly impacts cellular acylcarnitine levels, which is a key indicator of altered mitochondrial function. neurology.orgnih.gov

Lipidomics , a sub-discipline of metabolomics, has uncovered a crucial link between serine availability and lipid metabolism. A lipidomics analysis demonstrated that serine deprivation leads to a significant decrease in ceramide levels, which in turn affects mitochondrial dynamics and cell proliferation. neurology.orgnih.gov Other studies have shown that fatty acid metabolism can induce a metabolic shift toward the serine, one-carbon, glycine (B1666218) (SOG), and methionine pathways. frontiersin.org

Proteomics enables the large-scale study of proteins, including the enzymes that govern metabolic pathways. Targeted proteomics methods, such as multiple reaction monitoring (MRM), are used for the accurate quantification of predefined sets of proteins, allowing for precise monitoring of enzymes involved in one-carbon metabolism in conditions like liver disease. nih.gov Furthermore, activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to profile the functional state of entire enzyme families, such as serine hydrolases, in their native biological systems. nih.gov

Flux Analysis , or fluxomics, provides a dynamic view of metabolism by measuring the actual rates (fluxes) of reactions within a metabolic network. nih.gov This is often achieved using stable isotope tracers (e.g., ¹³C-labeled glucose) to follow the fate of atoms through metabolic pathways. nih.gov This approach has been used to demonstrate that inhibiting the serine biosynthesis enzyme PHGDH reduces the production of serine derived from glucose in cancer cells. nih.gov

The integration of these different omics platforms (Multi-Omics ) offers the most holistic understanding. niahealth.co By combining metabolomics with transcriptomics and proteomics, researchers can connect changes in metabolite levels with alterations in gene expression and protein abundance. This integrated approach has been used to investigate glutathione metabolism in contexts like stem cell aging and cancer, revealing complex regulatory networks and compensatory mechanisms that would be missed by a single omics analysis. nih.govaacrjournals.org

| Omics Approach | Description | Application in Serine and Glutamyl Research | Key Findings |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of all small molecule metabolites in a biological sample. | Biomarker discovery for liver disease; studying effects of serine deprivation. | Identified γ-glutamyl dipeptides as liver disease biomarkers nih.gov; linked serine deprivation to altered mitochondrial function via acylcarnitine levels. neurology.orgnih.gov |

| Lipidomics | Global analysis of lipids. | Investigating the link between serine metabolism and cellular lipids. | Showed serine deprivation reduces ceramide levels, impacting mitochondrial dynamics. neurology.orgnih.gov |

| Proteomics | Large-scale study of proteins, including their expression and activity. | Quantification of metabolic enzymes; functional profiling of enzyme families. | Used targeted proteomics to monitor one-carbon metabolism enzymes in liver disease nih.gov; employed activity-based profiling for serine hydrolases. nih.gov |

| Flux Analysis (Fluxomics) | Measurement of metabolic reaction rates (fluxes) using isotope tracers. | Determining the dynamic flow of metabolites through serine and glutamyl pathways. | Quantified the reduction in de novo serine synthesis upon inhibition of the enzyme PHGDH. nih.gov |

| Multi-Omics Integration | Combining data from two or more omics platforms (e.g., metabolomics + proteomics). | Achieving a systems-level understanding of metabolic regulation. | Elucidated complex compensatory mechanisms in glutathione metabolism during stem cell aging. aacrjournals.org |

Development of Highly Selective Modulators for GGT and Serine Metabolic Enzymes

The central role of GGT and serine metabolic enzymes in various pathologies, especially cancer, has made them attractive targets for therapeutic intervention. A significant research frontier is the development of small molecule modulators that can selectively inhibit these enzymes, offering a precision approach to treatment.

Modulators of Gamma-Glutamyl Transpeptidase (GGT): For decades, the primary tool for inhibiting GGT has been Acivicin (B1666538), a glutamine analog. nih.govdrugtargetreview.com However, its clinical utility is limited by significant toxicity, as it irreversibly inhibits various glutamine-dependent enzymes, not just GGT. nih.gov This lack of selectivity has driven the search for better alternatives. A major advancement is the development of GGsTop, a potent, non-toxic, and highly selective irreversible GGT inhibitor. nih.govnih.gov Preclinical studies have shown that GGsTop can protect against hepatic ischemia-reperfusion injury and effectively treat chemotherapy-induced oral mucositis in mouse models, highlighting its therapeutic potential. nih.goviiarjournals.org Researchers are also exploring other novel classes, such as uncompetitive inhibitors, to develop non-toxic compounds suitable for clinical use. nih.gov

Modulators of Serine Metabolic Enzymes: The serine synthesis pathway (SSP) is a key focus for inhibitor development, particularly in oncology, where many tumors are "addicted" to de novo serine synthesis.

Phosphoglycerate Dehydrogenase (PHGDH): As the first and rate-limiting enzyme in the SSP, PHGDH is a prime target. High-throughput screening of hundreds of thousands of compounds led to the discovery of CBR-5884, a selective, non-competitive small molecule inhibitor of PHGDH. nih.govpnas.org Studies have demonstrated that CBR-5884 inhibits de novo serine synthesis and is selectively toxic to cancer cell lines that overexpress PHGDH. nih.govdrugtargetreview.com This compound serves as a critical tool for preclinical evaluation of PHGDH as a cancer target. pnas.org Other potent inhibitors, such as NCT-503 and BI-4924, are also in preclinical development. researchgate.netfrontiersin.org

Serine Hydroxymethyltransferase (SHMT): SHMT, which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is crucial for converting serine into one-carbon units for nucleotide synthesis. nih.gov Several classes of inhibitors have been developed, with the pyrazolopyran scaffold being a predominant chemical series. nih.gov Specific inhibitors like SHIN1 have been identified with nanomolar potency against both SHMT1 and SHMT2. nih.gov The development of in-vivo active SHMT inhibitors represents a key step toward clinical translation. amegroups.org

Serine Palmitoyltransferase (SPT): SPT catalyzes the first committed step in the de novo synthesis of sphingolipids, a pathway that begins with L-serine. Inhibition of SPT is being explored for various diseases. While Myriocin is a well-known natural product inhibitor, newer, orally bioavailable inhibitors like ALT-007 are being developed and have shown promise in improving age-related sarcopenia in preclinical models. nih.govtandfonline.com Other novel SPT inhibitors are being investigated as potential anticancer and antifungal agents. neurology.orgclinicbarcelona.org

| Enzyme Target | Modulator(s) | Mechanism/Type | Potential Clinical Application |

|---|---|---|---|

| Gamma-Glutamyl Transpeptidase (GGT) | Acivicin, GGsTop | Irreversible glutamine analog (Acivicin); Selective irreversible inhibitor (GGsTop). nih.govnih.gov | Sensitizing tumors to chemotherapy; treating oral mucositis. nih.goviiarjournals.org |

| Phosphoglycerate Dehydrogenase (PHGDH) | CBR-5884, NCT-503, BI-4924 | Selective, non-competitive allosteric inhibitors. nih.govfrontiersin.org | Treatment of cancers with high serine synthesis activity (e.g., breast cancer, melanoma). drugtargetreview.com |

| Serine Hydroxymethyltransferase (SHMT1/2) | SHIN1, Pyrazolopyrans | Potent small molecule inhibitors targeting the folate cycle. nih.govnih.gov | Cancer therapy, often in combination with other metabolic or folate pathway drugs. nih.gov |

| Serine Palmitoyltransferase (SPT) | Myriocin, ALT-007 | Inhibitors of the first step of sphingolipid biosynthesis. nih.govtandfonline.com | Neuromuscular diseases (sarcopenia), cancer, fungal infections. neurology.orgtandfonline.comclinicbarcelona.org |

Bridging Preclinical Discoveries with Clinical Applications in L-Serine and GGT Research

A crucial aspect of modern biomedical research is the translation of fundamental preclinical discoveries into tangible clinical applications, whether for diagnosis, prognosis, or therapy. The fields of L-serine and GGT research offer compelling examples of this translational bridge.

GGT as a Prognostic and Diagnostic Biomarker: The clinical use of serum GGT levels is well-established as a sensitive marker for hepatobiliary diseases. nih.govniahealth.co Beyond this, a large body of evidence now supports its role as a powerful prognostic biomarker in oncology. Elevated serum GGT has been significantly associated with a worse prognosis and poor survival in numerous cancers, including those of the liver, lung, and kidney, as well as melanoma. nih.govamegroups.orgnih.gov Higher GGT levels often correlate with more aggressive tumor phenotypes and metastasis. nih.govamegroups.org This clinical observation aligns with preclinical findings that GGT expression provides cancer cells with a growth and survival advantage, particularly under conditions of oxidative stress, and contributes to drug resistance. nih.gov The development of GGT inhibitors is a direct attempt to translate this understanding into a therapeutic strategy to sensitize tumors to chemotherapy. nih.govnih.gov

Gamma-Glutamyl Peptides as Novel Biomarkers: Building on the diagnostic utility of GGT, recent metabolomics studies have shown that γ-glutamyl dipeptides—the products of GGT activity or glutathione synthesis—can serve as novel biomarkers. Specific profiles of these peptides in serum have the potential to discriminate between different types of liver diseases, offering a more nuanced diagnostic tool than a single enzyme measurement. nih.gov

L-Serine Supplementation in Clinical Trials: Preclinical research highlighting the neuroprotective properties of L-serine has directly led to its evaluation in human clinical trials for several neurological disorders. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS): Following promising preclinical data, a Phase I clinical trial in ALS patients found that oral L-serine supplementation was safe and well-tolerated. nih.govtandfonline.com The trial data also suggested a possible dose-related slowing of disease progression, prompting the development of a Phase II trial to further investigate its efficacy. neurology.org

Hereditary Sensory Neuropathy Type 1 (HSAN1): This debilitating peripheral nerve disorder is caused by mutations that lead to the production of neurotoxic lipids. A randomized controlled trial demonstrated that high-dose L-serine supplementation could reduce the levels of these neurotoxic lipids and appeared to slow the clinical progression of the disease. nih.gov